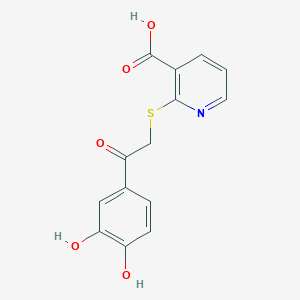

2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of nicotinic acid (also known as niacin or vitamin B3), which is an essential nutrient for humans. It has a thioether linkage to a 3,4-dihydroxyphenyl-2-oxoethyl group . The 3,4-dihydroxyphenyl group is a common motif in many biologically active compounds, including dopamine .

Molecular Structure Analysis

The molecular structure would likely feature a carboxylic acid group from the nicotinic acid, a thioether linkage, and a 3,4-dihydroxyphenyl-2-oxoethyl group. The presence of multiple hydroxyl (-OH) groups could potentially allow for hydrogen bonding and could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the hydroxyl groups could potentially be involved in oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of multiple hydroxyl groups and a carboxylic acid group could make the compound polar and potentially soluble in water .Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds, such as 3,4-dihydroxyphenylacetic acid, are metabolites of the neurotransmitter dopamine . Therefore, it is plausible that 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid may also interact with the dopaminergic system.

Mode of Action

For instance, dopamine can be metabolized into substances like 3,4-Dihydroxyphenylacetic acid, which are then degraded to form homovanillic acid (HVA) . This process involves the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) .

Biochemical Pathways

Similar compounds like 3,4-dihydroxyphenylacetic acid are involved in the metabolism of the neurotransmitter dopamine . This pathway involves the conversion of dopamine to DOPAC by the enzyme MAO, and then the conversion of DOPAC to HVA by the enzyme COMT .

Result of Action

Similar compounds like 3,4-dihydroxyphenylacetic acid, a metabolite of dopamine, can be oxidized by hydrogen peroxide, leading to the formation of toxic metabolites which destroy dopamine storage vesicles in the substantia nigra . This may contribute to the failure of levodopa treatment of Parkinson’s disease .

properties

IUPAC Name |

2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5S/c16-10-4-3-8(6-11(10)17)12(18)7-21-13-9(14(19)20)2-1-5-15-13/h1-6,16-17H,7H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUODTAWCYUYGQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCC(=O)C2=CC(=C(C=C2)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B495198.png)

![N-[3-(dimethylamino)propyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495202.png)

![(2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B495203.png)

![1-(4-Chlorophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B495205.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B495207.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B495208.png)

![1-(4-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B495209.png)

![4-(4-benzyl-5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl methyl ether](/img/structure/B495211.png)

![1-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B495212.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B495215.png)